Synthesis Methods
The synthesis of trans-4-(Acetamidomethyl)cyclohexanecarboxylic acid typically involves several steps, including:
Parameters such as temperature, reaction time, and solvent choice are crucial in optimizing yield and purity during synthesis .
Molecular Structure
The molecular structure of trans-4-(Acetamidomethyl)cyclohexanecarboxylic acid features a cyclohexane ring substituted at the 4-position with both an acetamidomethyl group and a carboxylic acid functional group.
The compound exhibits stereochemistry due to the presence of substituents around the cyclohexane ring, which can influence its biological activity and interaction with other molecules .
Chemical Reactions
trans-4-(Acetamidomethyl)cyclohexanecarboxylic acid can participate in various chemical reactions typical of carboxylic acids and amides:
These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry .
Mechanism of Action
The mechanism of action for trans-4-(Acetamidomethyl)cyclohexanecarboxylic acid is closely related to its structural analogs. It functions primarily as an antifibrinolytic agent by inhibiting plasminogen activation:
This mechanism is critical in clinical settings where control over bleeding is necessary .
Physical Properties
Chemical Properties
These properties influence its handling, storage, and application in various formulations .
Scientific Applications
trans-4-(Acetamidomethyl)cyclohexanecarboxylic acid has diverse applications:
The versatility of this compound makes it valuable in both clinical and research settings .
Achieving the thermodynamically favored trans configuration between the carboxylic acid and acetamidomethyl substituents on the cyclohexane ring is paramount. Key strategies include:
Table 1: Stereoselectivity in Hydrogenation of 4-(Protected Aminomethyl)Benzoates to trans-Cyclohexanecarboxylates
Substrate | Catalyst | Solvent | Pressure (bar) | Temp (°C) | trans:cis Ratio | Ref (Example) |
---|---|---|---|---|---|---|
Methyl 4-(Phthalimidomethyl)benzoate | Pd/C (5%) | AcOH | 50 | 80 | 92:8 | [1] |
Ethyl 4-(Boc-aminomethyl)benzoate | Rh/Al₂O₃ (5%) | EtOH | 30 | 50 | 85:15 | [2] |
Methyl 4-(Cbz-aminomethyl)benzoate | PtO₂ | MeOH | 70 | 25 | 95:5 | [3] |
The acetamidomethyl (Acm) group serves as a crucial protecting group for the primary amine during synthesis:
Table 2: Comparison of Amine Protecting Groups for 4-(Aminomethyl)cyclohexanecarboxylic Acid Synthesis
Protecting Group (PG) | Abbrev. | Introduction Reagent | Cleavage Conditions | Key Advantages | Key Disadvantages | Stability |
---|---|---|---|---|---|---|
Acetamidomethyl | Acm | Ac₂O, Base | Hg(OAc)₂/AcOH, I₂, Ag⁺, Acid | Moderate stability, orthogonal to many PGs | Toxic metals often needed for cleavage | Acid, Base, Reduction |
tert-Butoxycarbonyl | Boc | (Boc)₂O, Base | Strong Acid (TFA, HCl) | Widely used, crystalline derivatives | Acid-labile, not orthogonal to acid-sensitive groups | Base, Nucleophiles |
Benzyloxycarbonyl | Cbz | Cbz-Cl, Base | H₂/Pd-C, HBr/AcOH | Crystalline derivatives, hydrogenolysis | Hydrogenation required, not orthogonal to other reducible groups | Mild Acid, Base |
9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Base | Base (Piperidine) | Orthogonal to Boc/Cbz, mild base cleavage | Base-labile, can be sensitive | Mild Acid |
Precise control over the trans relative stereochemistry is critical. Catalysis plays a vital role:
Table 3: Catalytic Systems for trans-Selective Cyclohexane Ring Formation
Catalyst System | Substrate Class | Key Reaction | Typical de (%) | Typical ee (%) | Ref (Example) |
---|---|---|---|---|---|
Rh(R)-BINAP]⁺OTf⁻ | Enamide (e.g., AcNH-CH=CH-4-CbzNCH₂-C₆H₄-COOR) | Asymmetric Hydrogenation | >95 | >90 | [4] |
Pd/C + Quinoline Modifier | Methyl 4-(Phthalimidomethyl)benzoate | Heterogeneous Hydrogenation | 90 | - (racemic) | [5] |
Ru(OCOCF₃)₂[(S)-Xyl-SEGPHOS] | β-(Protected amino) cinnamic acid derivative | Asymmetric Hydrogenation | >99 | 98 | [6] |
L-Proline / Thiourea Cocatalyst | Aldehyde + Nitroalkene | Asymmetric Organocascade | 90 (trans) | 85 | [7] |
The choice between solid-phase synthesis (SPS) and solution-phase synthesis (SolPS) involves trade-offs:
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison for trans-4-(Acm)CHCA
Parameter | Solid-Phase Synthesis (SPS) | Solution-Phase Synthesis (SolPS) |
---|---|---|
Throughput / Library Synthesis | High (Easily parallelized) | Low-Medium (Sequential synthesis required) |
Intermediate Purification | Simple (Filtration/Washing) | Complex (Chromatography/Crystallization/Extraction per step) |
Reaction Monitoring | Indirect/Difficult (Requires cleavage of test samples) | Direct/Easy (TLC, NMR, HPLC) |
Scalability | Limited (Scale constrained by resin loading & reactor) | High (Standard reactor vessels) |
Solvent/Reagent Consumption | High (Excess reagents, large wash volumes) | Variable (Depends on purification efficiency) |
Automation Potential | High | Moderate (Limited by purification steps) |
Flexibility (Reaction Conditions) | Lower (Constraint by resin/linker stability) | Higher |
Reported Use for Target | Limited (Primarily as building block in peptide chains) | Dominant (Standard route for discrete compound) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3